Imidazolidine, 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl-
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Overview
Description
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is an organic compound that features a bromophenyl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol typically involves the reaction of 4-bromobenzaldehyde with 2,2,4,4-tetramethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Imidazolidine derivatives with additional oxygen-containing functional groups.
Reduction: Imidazolidine derivatives with reduced functional groups.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-dione
- 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-dithione
Uniqueness
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is unique due to its specific combination of a bromophenyl group and an imidazolidine ring with hydroxyl groups. This structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
623946-20-3 |
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Molecular Formula |
C13H19BrN2O2 |
Molecular Weight |
315.21 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine |
InChI |
InChI=1S/C13H19BrN2O2/c1-12(2)13(3,4)16(18)11(15(12)17)9-5-7-10(14)8-6-9/h5-8,11,17-18H,1-4H3 |
InChI Key |
ZLRXDBVMARDABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(N1O)C2=CC=C(C=C2)Br)O)(C)C)C |
Origin of Product |
United States |
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